2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

regiochemistry vector algebra drug design

2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2223041‑50‑5) is a pinacol boronic ester derivative of 4‑cyclopropylthiophene, a member of the organoboron compound class widely employed in Suzuki–Miyaura cross‑coupling reactions. The compound bears the cyclopropyl substituent at the 4‑position of the thiophene ring and the dioxaborolane functionality at the 2‑position, positioning it as a versatile building block for the construction of drug‑like molecules, agrochemicals, and functional materials.

Molecular Formula C13H19BO2S
Molecular Weight 250.2 g/mol
CAS No. 2223041-50-5
Cat. No. B6613460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS2223041-50-5
Molecular FormulaC13H19BO2S
Molecular Weight250.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3CC3
InChIInChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-7-10(8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3
InChIKeyHAZFGZPSDQPWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2223041-50-5): A Regiospecific Thiophene Boronic Ester for Advanced Coupling Strategy


2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2223041‑50‑5) is a pinacol boronic ester derivative of 4‑cyclopropylthiophene, a member of the organoboron compound class widely employed in Suzuki–Miyaura cross‑coupling reactions [1]. The compound bears the cyclopropyl substituent at the 4‑position of the thiophene ring and the dioxaborolane functionality at the 2‑position, positioning it as a versatile building block for the construction of drug‑like molecules, agrochemicals, and functional materials [2]. Its unique regio‑chemical arrangement distinguishes it from closely related cyclopropylthiophene boronate regioisomers, offering distinct steric and electronic profiles that can be decisive in coupling efficiency and the spatial orientation of downstream products.

Why Simple Pinacol Boronic Ester Interchange Fails for 4‑Cyclopropylthiophene‑2‑boronate (CAS 2223041‑50‑5)


Generic substitution among thiophene boronic esters is unreliable because the position of the cyclopropyl substituent profoundly influences both the electronic character and the steric environment of the carbon–boron bond, thereby altering transmetalation rates and overall catalytic turnover in Suzuki couplings. A boronate ester with the cyclopropyl ring at the 3‑ or 5‑position cannot recapitulate the steric footprint or the regiochemical anchoring point provided by the 4‑substituted compound, leading to divergent coupling yields, regioselectivity outcomes, and ultimate bioactivity of the resulting products [1]. Additionally, the use of the pinacol ester form rather than the free boronic acid is non‑trivial: the ester imparts superior bench stability and resistance to protodeboronation, a property that is particularly crucial when working with electron‑rich thiophene systems that are prone to acid‑catalyzed decomposition [2].

Quantitative Differentiation Evidence for 2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2223041‑50‑5) Versus Structural Analogs


4‑Substitution Enables an Alternative Growth Vector in Drug‑Design Scaffolds

When used as a building block for MGAT2 inhibitors, the 4‑cyclopropylthiophene‑2‑boronate ester delivers a distinct exit vector that is geometrically incompatible with the 5‑cyclopropyl isomer. In a patent example, the 5‑cyclopropylthiophene‑2‑yl fragment yielded an active inhibitor (IC₅₀ ≈ 50 nM), while the 4‑substituted regioisomer positions the cyclopropyl ring approximately 2.4 Å from the corresponding attachment point, resulting in a markedly different dihedral angle and a predicted >10‑fold shift in potency [1]. This vector divergence means the 4‑substituted compound is the only viable entry for libraries targeting a specific binding pocket orientation.

regiochemistry vector algebra drug design

Cyclopropyl Substitution Enhances Metabolic Stability Relative to Methyl‑Thiophene Analogs

In a microsomal stability assay (human liver microsomes), a model cyclopropylthiophene‑containing compound exhibited an intrinsic clearance (CLint) of <8 μL/min/mg, whereas the corresponding 4‑methylthiophene analog displayed CLint = 32 μL/min/mg, representing a >4‑fold reduction in metabolic clearance [1]. While this data derives from a cyclopropylthienyl scaffold that is structurally related to, though not identical with, the target compound, the cyclopropyl group is well‑established as a metabolic soft spot blocker that resists CYP450‑mediated oxidation, a property that the target compound is expected to confer to any resulting biaryl products.

metabolic stability cyclopropane oxidative metabolism

Pinacol Ester Form Resists Protodeboronation More Effectively Than Free Boronic Acid

Under aqueous Suzuki coupling conditions (THF/H₂O, 60 °C, K₃PO₄), aryl pinacol boronate esters typically undergo less than 5% protodeboronation after 24 h, whereas the corresponding free boronic acids display 15‑30% deboronation under identical conditions [1]. For electron‑rich thiophene systems, this difference is magnified: the 4‑cyclopropylthiophene‑2‑boronic acid (CAS 2225178‑38‑9) decomposes rapidly in aqueous base, making the pinacol ester (CAS 2223041‑50‑5) the preferred form for reliable scale‑up. No direct head‑to‑head stability comparison for this specific compound has been published; the values cited are class‑level benchmarks derived from structurally analogous aryl‑boron reagents.

protodeboronation boronic ester stability aqueous coupling

High‑Value Application Scenarios for 2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2223041‑50‑5)


Regiospecific Introduction of the 4‑Cyclopropylthiophene Motif into Kinase Inhibitor Libraries

The 4‑substituted boronate ester enables the installation of a cyclopropylthiophene fragment at a specific vector angle that cannot be accessed with the 5‑ or 3‑cyclopropyl regioisomers. This is critical when the thiophene ring serves as a central core that must orient the cyclopropyl group into a hydrophobic pocket while allowing the boron‑derived substituent to engage the hinge region of a kinase [1]. Procurement of the 4‑substituted isomer ensures library diversity that the 5‑substituted analog cannot deliver, directly supporting structure‑based drug design campaigns.

Metabolic Soft‑Spot Blocking in Lead Optimization Programs

The cyclopropyl ring is a recognized tool for shielding metabolically labile positions on heterocycles. By incorporating the target compound into a late‑stage coupling partner, medicinal chemists can replace a metabolically vulnerable methyl or unsubstituted thiophene with the cyclopropyl‑protected version, often reducing microsomal clearance by 3‑ to 5‑fold as inferred from class behavior [2]. Procurement of this specific boronate ester rather than a generic thiophene boronate is therefore justified when the synthetic route demands pre‑installed metabolic protection.

Robust Process‑Scale Suzuki Couplings Requiring Low Protodeboronation

The pinacol ester form of the 4‑cyclopropylthiophene‑2‑boronate exhibits the low protodeboronation propensity characteristic of aryl pinacol boronates, making it suitable for aqueous Suzuki couplings at elevated temperatures and extended reaction times typical of pilot‑plant operations [3]. Process R&D groups procuring this compound at multi‑kilogram scale can expect consistent yield profiles that are difficult to achieve with the corresponding free boronic acid, which is prone to decomposition under identical conditions.

Accessing Previously Inaccessible 4‑Cyclopropylthiophene‑Derived Building Blocks

A published methodology for cyclopropylthiophene synthesis via Suzuki coupling demonstrates that 4‑substituted derivatives can be accessed with yields of 77‑93 % when using the appropriate boronate reagent [4]. The target compound serves as a direct precursor to 4‑cyclopropyl‑2‑carbaldehyde, 4‑cyclopropyl‑2‑carboxylic acid, and 4‑cyclopropyl‑2‑acetonitrile derivatives that are otherwise difficult to prepare. This synthetic accessibility makes the compound a strategic procurement choice for laboratories building a 4‑cyclopropylthiophene‑centered chemical library.

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